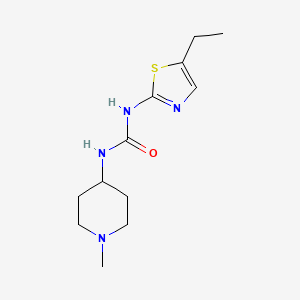
1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea, also known as ETPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETPU is a small molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. Specifically, 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has been found to inhibit the activity of enzymes such as AKT and mTOR, which are involved in the regulation of cell growth and survival. In addition, 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its potent anti-cancer activity. 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has been found to exhibit activity against a wide range of cancer cell types, making it a promising candidate for further study. However, one of the limitations of using 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea. One area of interest is in the development of novel 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea derivatives that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanisms of action of 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea in cancer cells and other disease models. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea in humans.
合成方法
The synthesis of 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to produce 5-ethyl-2-thiophenecarbonyl chloride. The resulting product is then reacted with 1-methylpiperidine-4-amine to form the intermediate compound 1-(5-ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidine-4-yl)urea. Finally, the intermediate is treated with a reducing agent to yield the final product, 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea.
科学研究应用
1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(5-ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-3-10-8-13-12(18-10)15-11(17)14-9-4-6-16(2)7-5-9/h8-9H,3-7H2,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSODKHAKOTQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3-thiazol-2-yl)-3-(1-methylpiperidin-4-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

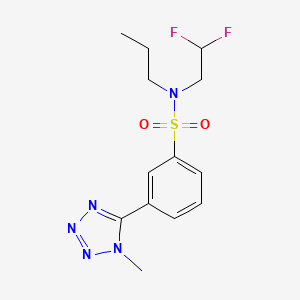
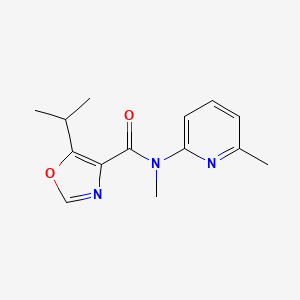
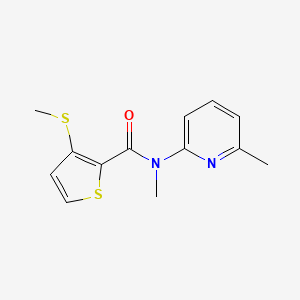


![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)


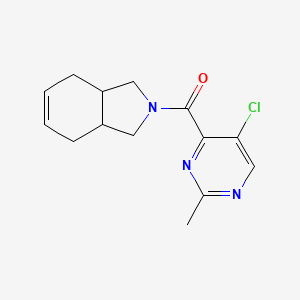
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)

![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)